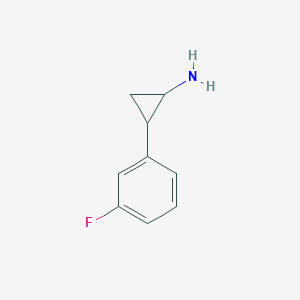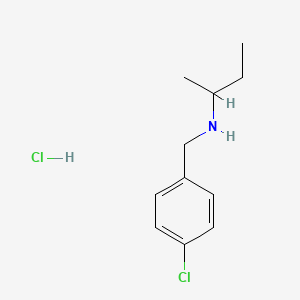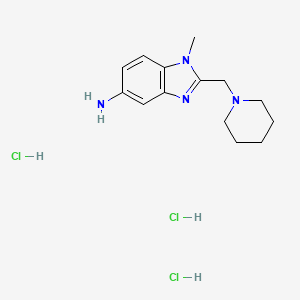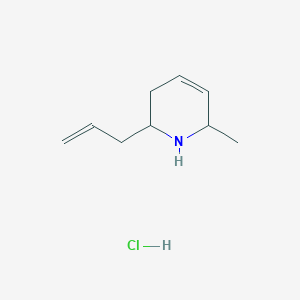![molecular formula C14H25ClN2 B3085605 N,N-二乙基-4-[(丙氨基)甲基]苯胺盐酸盐 CAS No. 1158213-30-9](/img/structure/B3085605.png)
N,N-二乙基-4-[(丙氨基)甲基]苯胺盐酸盐
描述
“N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C11H18N2 · HCl . It is a solid in form . The molecular weight of this compound is 214.73 .
Molecular Structure Analysis
The SMILES string of “N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” isNC(C=C1)=CC=C1CN(CC)CC.Cl . This string represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
“N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” is a solid . The molecular weight of this compound is 214.73 . The InChI key for this compound isKGIGWOSWNIHWMZ-UHFFFAOYSA-N .
科学研究应用
Photoinitiators in Two-Photon Polymerization
Background: In recent years, two-photon nanolithography techniques, particularly direct laser writing (DLW), have gained prominence for creating three-dimensional micro- and nanostructures with submicron resolution. These structures find applications in microfluidics, metamaterials, and photonic crystals .
Application: N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride (DPMA) and its methacrylate-containing analogues serve as photoinitiators in two-photon polymerization. When exposed to focused 780-nm radiation from a femtosecond laser, they enable the fabrication of intricate 3D microstructures. The DLW technique allows for high-resolution recording of structures beyond optical diffraction limits .
Polymerization Catalysts
Background: DPMA belongs to the class of aniline derivatives, which often exhibit catalytic properties. These compounds can initiate polymerization reactions.
Application: DPMA, when appropriately modified, can act as a catalyst in radical polymerization processes. Its use in vinyl monomer-based photopolymerizable compositions (PPCs) allows for controlled polymerization under specific conditions.
Chemical Sensors
Background: Anilines are known for their sensitivity to chemical changes, making them suitable for sensor applications.
Application: DPMA, due to its amino group, can be incorporated into chemical sensors. By monitoring changes in its optical or electrochemical properties, it can detect specific analytes or environmental conditions .
Biological Staining and Imaging
Background: Aniline derivatives often exhibit fluorescence properties, making them useful in biological research.
Application: DPMA can serve as a fluorescent probe for cellular imaging. Its unique structure and spectral properties allow researchers to visualize specific cellular components or processes .
Organic Synthesis
Background: Anilines are versatile building blocks in organic synthesis.
Application: DPMA can participate in various synthetic reactions, such as Mannich reactions or reductive amination. Its propylamino group provides opportunities for functional group transformations .
Materials Science
Background: Aniline derivatives contribute to materials science due to their electronic properties.
Application: DPMA-modified polymers may find applications in optoelectronic devices, conductive materials, or as components in organic electronics .
安全和危害
The compound has a GHS07 pictogram, which indicates that it may be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is classified as Acute Tox. 4 Oral for hazard classifications .
属性
IUPAC Name |
N,N-diethyl-4-(propylaminomethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h7-10,15H,4-6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVEEMCBCJYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)
![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)





![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)



![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)